molecular formula C7H5F3N2O3 B2468767 2-(6-Oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetic acid CAS No. 1708178-78-2

2-(6-Oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetic acid

Cat. No. B2468767
CAS RN: 1708178-78-2
M. Wt: 222.123
InChI Key: CJHAIJKFQZJQIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetic acid (6OTPA) is an organic compound belonging to the class of pyrimidine derivatives. It is a potent inhibitor of the enzyme, cytochrome P450 2C9 (CYP2C9). 6OTPA is a synthetic compound that has been extensively studied in both in vitro and in vivo studies for its potential therapeutic applications.

Scientific Research Applications

Synthesis of Trifluoromethylated Analogues

Research by Sukach et al. (2015) explored the use of 4-(trifluoromethyl)pyrimidin-2(1H)-ones in synthesizing trifluoromethylated analogues of 4,5-dihydroorotic acid. This study highlighted the chemical versatility of such compounds, including 2-(6-Oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetic acid, in producing various analogues and esters with potential biochemical applications (Sukach et al., 2015).

Synthesis of Novel Pyrimidine Derivatives

Ukrainets et al. (2009) conducted a study on the synthesis of pyrimidin-2-ylamides, aiming for subsequent microbiological investigation. This research underlines the potential of pyrimidine derivatives, such as 2-(6-Oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetic acid, in the field of microbiology and pharmacology (Ukrainets et al., 2009).

Coordination Chemistry Studies

Gubanova et al. (2020) explored the interaction of pentaphenylantimony with polyfunctional heterocyclic carboxylic acids, including derivatives of 2-(6-Oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetic acid. This research highlights the significance of such compounds in forming complex coordination structures, potentially useful in materials science and catalysis (Gubanova et al., 2020).

Biological Activity Investigations

Bahekar & Shinde (2004) synthesized a series of pyrimidin-5-yl-acetic acid derivatives, including structures similar to 2-(6-Oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetic acid, and evaluated their anti-inflammatory activity. This study indicates the potential biomedical applications of such compounds in developing new anti-inflammatory agents (Bahekar & Shinde, 2004).

properties

IUPAC Name

2-[6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O3/c8-7(9,10)4-1-5(13)12(3-11-4)2-6(14)15/h1,3H,2H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHAIJKFQZJQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN(C1=O)CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetic acid

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